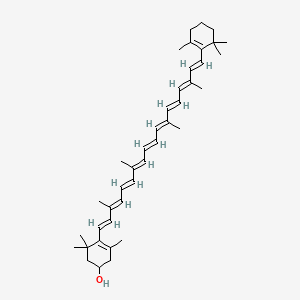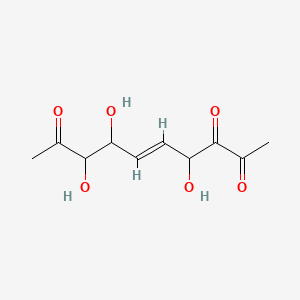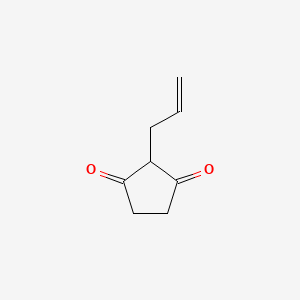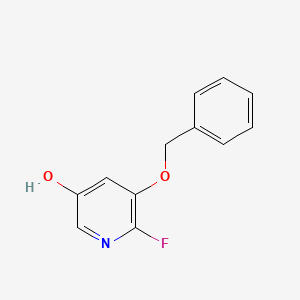
Lanreotide (Deamidized)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanreotide (Deamidized) is a synthetic analog of somatostatin, a hormone that inhibits the release of several other hormones. Lanreotide is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone, and neuroendocrine tumors. The deamidized form of Lanreotide refers to a specific modification where an amide group is removed, potentially altering its pharmacokinetic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lanreotide involves a solution phase synthesis of an octapeptide. The process typically includes the coupling of two suitably protected tetrapeptide fragments. These fragments undergo deprotection, oxidation, and treatment with acetic acid to yield Lanreotide acetate .
Industrial Production Methods: Industrial production of Lanreotide acetate involves a similar synthetic route but on a larger scale. The process ensures high purity and consistency, essential for pharmaceutical applications. The final product is often formulated as a long-acting aqueous preparation for subcutaneous injection .
化学反应分析
Types of Reactions: Lanreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications at specific amino acid residues to alter its activity or stability.
Common Reagents and Conditions:
Oxidation: Typically involves mild oxidizing agents like iodine or air oxidation.
Reduction: Often uses reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes various protecting groups and deprotecting agents to achieve selective modifications.
Major Products Formed:
Oxidation: Formation of Lanreotide with disulfide bonds.
Reduction: Lanreotide with free thiol groups.
Substitution: Modified Lanreotide with altered pharmacokinetic properties.
科学研究应用
Lanreotide (Deamidized) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its role in inhibiting hormone release and its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of acromegaly and neuroendocrine tumors. .
Industry: Utilized in the development of long-acting formulations for sustained drug release.
作用机制
Lanreotide exerts its effects by binding to somatostatin receptors, primarily SSTR2 and SSTR5. This binding inhibits the release of growth hormone and other hormones. The compound also exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, leading to membrane hyperpolarization and inhibition of calcium-mediated depolarization .
相似化合物的比较
Octreotide: Another somatostatin analog used for similar indications.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Comparison:
Lanreotide vs. Octreotide: Both are used in the treatment of acromegaly and neuroendocrine tumors.
Lanreotide vs. Pasireotide: Pasireotide has a broader receptor binding profile, potentially offering benefits in conditions not responsive to Lanreotide.
Lanreotide (Deamidized) stands out due to its specific modifications, which may offer unique pharmacokinetic properties and therapeutic benefits.
属性
分子式 |
C54H68N10O11S2 |
|---|---|
分子量 |
1097.3 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C54H68N10O11S2/c1-29(2)45-53(73)62-44(52(72)64-46(30(3)65)54(74)75)28-77-76-27-43(61-47(67)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)51(71)59-41(24-31-16-19-36(66)20-17-31)49(69)60-42(25-35-26-57-39-13-7-6-12-37(35)39)50(70)58-40(48(68)63-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,57,65-66H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,73)(H,63,68)(H,64,72)(H,74,75)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 |
InChI 键 |
FTIFSMLZWNHQOQ-SCTWWAJVSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O |
规范 SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)


![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)
![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
